molecular formula C18H16N2O3S B12039373 2-Cyano-3-(4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)-2-propenamide CAS No. 107788-00-1

2-Cyano-3-(4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)-2-propenamide

Cat. No.: B12039373
CAS No.: 107788-00-1
M. Wt: 340.4 g/mol
InChI Key: FOGXCBUSKWTDKV-NTUHNPAUSA-N
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Description

Tyrphostin AG 658 is a synthetic compound known for its role as an inhibitor of epidermal growth factor receptor (EGFR) protein tyrosine kinase. It has the molecular formula C18H16N2O3S and a molecular weight of 340.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrphostin AG 658 involves several steps, starting from commercially available precursors. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-cyanoacetamide in the presence of a base to form the benzylidene cyanoacetamide backbone.

Industrial Production Methods

While specific industrial production methods for Tyrphostin AG 658 are not widely documented, the synthesis generally follows standard organic synthesis protocols, including purification steps such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Tyrphostin AG 658 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tyrphostin AG 658 has a wide range of applications in scientific research:

Mechanism of Action

Tyrphostin AG 658 exerts its effects by inhibiting the activity of EGFR protein tyrosine kinase. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of tyrosine residues on the receptor and subsequent activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation, differentiation, and survival, making it a valuable tool in cancer research .

Properties

CAS No.

107788-00-1

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

(E)-2-cyano-3-[4-hydroxy-3-methoxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C18H16N2O3S/c1-23-16-9-12(7-13(10-19)18(20)22)8-14(17(16)21)11-24-15-5-3-2-4-6-15/h2-9,21H,11H2,1H3,(H2,20,22)/b13-7+

InChI Key

FOGXCBUSKWTDKV-NTUHNPAUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(\C#N)/C(=O)N

Canonical SMILES

COC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N

Origin of Product

United States

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